REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[C:12]([O:19][CH3:20])[CH:11]=2)=[CH:4][N:3]=1.[ClH:21]>CO>[ClH:21].[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:11]=[C:12]([O:19][CH3:20])[C:13]([NH2:18])=[C:14]([O:16][CH3:17])[CH:15]=2)=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The resulting precipitate was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
CUSTOM
|
Details
|
the solution evaporated at 60° C. under vacuum to about 20 ml
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration with suction
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |